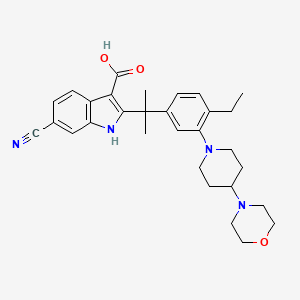
6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid
Cat. No. B1530476
Key on ui cas rn:
1256584-78-7
M. Wt: 500.6 g/mol
InChI Key: FNWCKBDSBRNQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09440922B2
Procedure details


Tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid hydrochloric acid salt (1400 g) was suspended in TFE (7 L) under nitrogen stream, and added dropwise with TMSCl (554 ml) at 8° C. After stirring for 3 hrs, the reaction solution was added with acetone (5.6 L) and aqueous solution of NaOH (1 N, 4.39 L), and 10% aqueous solution of K2HPO4 (1.4 L) was added thereto for neutralization. The precipitated solid was filtered and collected, washed twice with a mixture solution of water:acetone (=1:1, 2.8 L), and dried to obtain the title compound (1061 g, 96.6%).
Name
Tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid hydrochloric acid salt
Quantity
1400 g
Type
reactant
Reaction Step One



[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
K2HPO4
Quantity
1.4 L
Type
reactant
Reaction Step Three


Name
Yield
96.6%
Identifiers


|
REACTION_CXSMILES
|
Cl.C([N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]#[N:16])[CH:13]=2)[C:8]([C:17]([OH:19])=[O:18])=[C:7]1[C:20]([C:23]1[CH:28]=[CH:27][C:26]([CH2:29][CH3:30])=[C:25]([N:31]2[CH2:36][CH2:35][CH:34]([N:37]3[CH2:42][CH2:41][O:40][CH2:39][CH2:38]3)[CH2:33][CH2:32]2)[CH:24]=1)([CH3:22])[CH3:21])(C)(C)C.C[Si](Cl)(C)C.[OH-].[Na+].OP([O-])([O-])=O.[K+].[K+]>CC(C)=O>[C:15]([C:12]1[CH:13]=[C:14]2[C:9]([C:8]([C:17]([OH:19])=[O:18])=[C:7]([C:20]([C:23]3[CH:28]=[CH:27][C:26]([CH2:29][CH3:30])=[C:25]([N:31]4[CH2:32][CH2:33][CH:34]([N:37]5[CH2:38][CH2:39][O:40][CH2:41][CH2:42]5)[CH2:35][CH2:36]4)[CH:24]=3)([CH3:22])[CH3:21])[NH:6]2)=[CH:10][CH:11]=1)#[N:16] |f:0.1,3.4,5.6.7|
|
Inputs


Step One
|
Name
|
Tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid hydrochloric acid salt
|
|
Quantity
|
1400 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)(C)N1C(=C(C2=CC=C(C=C12)C#N)C(=O)O)C(C)(C)C1=CC(=C(C=C1)CC)N1CCC(CC1)N1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
554 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 3 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with a mixture solution of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
acetone (=1:1, 2.8 L), and dried
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C2C(=C(NC2=C1)C(C)(C)C1=CC(=C(C=C1)CC)N1CCC(CC1)N1CCOCC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1061 g | |
| YIELD: PERCENTYIELD | 96.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
